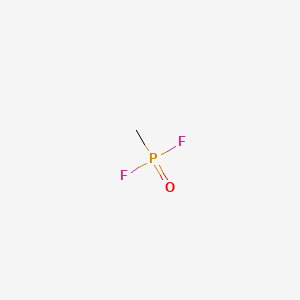

Methylphosphonic difluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.

化学反应分析

Hydrolysis Reactions

Methylphosphonic difluoride undergoes rapid hydrolysis in the presence of water, producing methylphosphonofluoridic acid (MF) and hydrogen fluoride (HF). This reaction is pH-dependent and occurs in two stages:

CH POF H O CH PO F OH HFCH PO F OH H O CH PO OH HF

Key Findings :

-

Hydrolysis is virtually instantaneous in aqueous environments, generating highly corrosive HF and MF .

-

In alkaline conditions (e.g., with NaOH), MF further hydrolyzes to methylphosphonic acid (MPA) and sodium fluoride (NaF) .

-

Hydrolysis half-lives in sodium hydroxide solutions range from 37.2 to 54.7 minutes depending on pH .

Table 1: Hydrolysis Conditions and Products

| Condition | Reaction Rate (Half-Life) | Primary Products |

|---|---|---|

| Neutral water | Instantaneous | MF, HF |

| 0.1M NaOH, 23°C | 37.2 minutes | MPA, NaF |

| 0.2M NaOH, 23°C | 54.7 minutes | MPA, NaF |

Reaction with Alcohols and Amines

This compound reacts with alcohols and amines to form fluorophosphonate esters, key precursors in nerve agent synthesis. For example, reaction with isopropyl alcohol yields sarin (GB):

CH POF CH CHOH CH PO F OCH CH HF

Key Findings :

-

Binary weapons like the M687 artillery shell utilize DF mixed with isopropyl alcohol/amine to generate sarin .

-

Reactions are typically exothermic and require controlled conditions to prevent polymerization .

Thermal Decomposition

At elevated temperatures (>160°C), DF decomposes into methylphosphonofluoridic acid and propylene gas:

CH POF CH PO F OH C H

Key Findings :

-

Thermal degradation occurs during incineration of nerve agents like sarin and soman .

-

Prolonged heating above 120°C in sealed systems leads to further breakdown into non-toxic byproducts (e.g., CO₂, P₂O₅) .

Disproportionation with Methylphosphonic Acid

DF reacts with methylphosphonic acid (MPA) under prolonged heating to form methylphosphonofluoridic acid:

CH POF CH PO OH 2 CH PO F OH

Experimental Data :

Reaction with Sodium Hexafluorosilicate

CH POCl Na SiF CH POF 2 NaCl SiF

Key Findings :

Reaction with Sodium Fluoride

CH POCl 2 NaF CH POF 2 NaCl

Key Findings :

Table 2: Synthesis Methods Comparison

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Na₂SiF₆ | Sodium hexafluorosilicate | 88 | >98 |

| NaF + ZnF₂/CoF₃/HgF₂ | Metal fluorides | 86–91 | 95–98 |

Environmental and Toxicological Reactivity

-

Atmospheric Degradation : Reacts with hydroxyl radicals (half-life: 236 days ) .

-

Soil Mobility : High mobility (estimated Koc = 1) with volatilization as a major pathway .

-

Toxicity : Hydrolyzes to MF and HF, both cholinesterase inhibitors causing neurotoxic effects .

Stability and Handling Considerations

属性

CAS 编号 |

676-99-3 |

|---|---|

分子式 |

CH3F2OP |

分子量 |

100.004 g/mol |

IUPAC 名称 |

difluorophosphorylmethane |

InChI |

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3 |

InChI 键 |

PQIOSYKVBBWRRI-UHFFFAOYSA-N |

SMILES |

CP(=O)(F)F |

规范 SMILES |

CP(=O)(F)F |

沸点 |

98 °C |

颜色/形态 |

Liquid |

密度 |

1.3314 g/cu cm at 20 °C |

熔点 |

-35 °F /-37 °C/ |

Key on ui other cas no. |

676-99-3 |

物理描述 |

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |

溶解度 |

In water, 5.15X10+5 mg/L at 25 °C (est) |

同义词 |

methylphosphonic difluoride |

蒸汽密度 |

3.5 (Air = 1) |

蒸汽压力 |

36 mm Hg at 77 °F /25 °C/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。